Cas no 1590-80-3 (1,4-Benzenediamine,N1-octyl-N4-phenyl-)

1,4-Benzenediamine,N1-octyl-N4-phenyl- structure
1590-80-3 structure
Product Name:1,4-Benzenediamine,N1-octyl-N4-phenyl-
CAS No:1590-80-3
MF:C20H28N2
MW:296.449725151062
CID:162433
PubChem ID:74122
Update Time:2025-04-19

1,4-Benzenediamine,N1-octyl-N4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N1-octyl-N4-phenyl-
    • 1-N-octyl-4-N-phenylbenzene-1,4-diamine
    • N-Octyl-N'-phenyl-1,4-benzenediamine
    • N-Octyl-N/'-phenyl-1,4-benzenediamine
    • 1,4-Benzenediamine, N-octyl-N'-phenyl-
    • NSC 24031
    • DTXSID8073267
    • 34533-96-5
    • NSC-24031
    • 1590-80-3
    • NSC24031
    • N1-OCTYL-N4-PHENYLBENZENE-1,4-DIAMINE
    • 1,4-Benzenediamine, N-octyl-N'-phenyl-, radical ion(1+)
    • SCHEMBL1850990
    • Inchi: 1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3
    • InChI Key: MINNIIWBFAPUKJ-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)NC1C=CC=CC=1)CCCCCCCC

Computed Properties

  • Exact Mass: 296.225
  • Monoisotopic Mass: 296.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1A^2
  • XLogP3: 6.9

Experimental Properties

  • Density: 1.02g/cm3
  • Boiling Point: 448.3ºC at 760 mmHg
  • Flash Point: 268.4ºC
  • Refractive Index: 1.587
  • LogP: 6.34860

1,4-Benzenediamine,N1-octyl-N4-phenyl- Pricemore >>

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